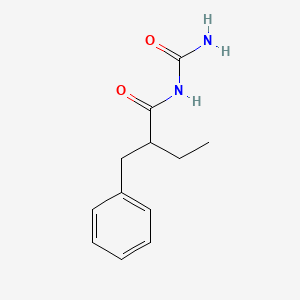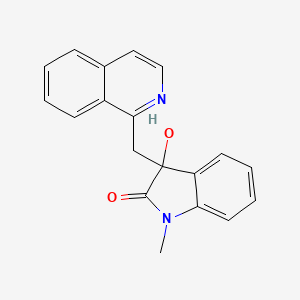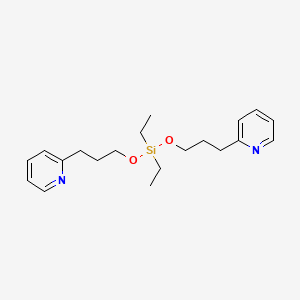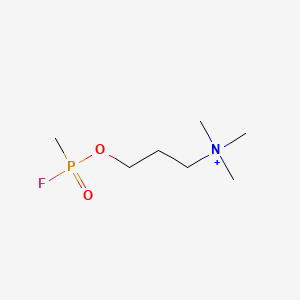
(3-Hydroxypropyl)trimethylammonium ester with methylphosphonofluoridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Hydroxypropyl)trimethylammonium ester with methylphosphonofluoridate is a chemical compound with the molecular formula C7H18FNO2P. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxypropyl)trimethylammonium ester with methylphosphonofluoridate typically involves the reaction of (3-Hydroxypropyl)trimethylammonium with methylphosphonofluoridate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions .
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with additional steps for purification and quality control to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
(3-Hydroxypropyl)trimethylammonium ester with methylphosphonofluoridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups within the compound.
Substitution: The ester group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different phosphonate derivatives, while substitution reactions can produce a variety of esters and amides .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-Hydroxypropyl)trimethylammonium ester with methylphosphonofluoridate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to study enzyme mechanisms and other biochemical processes .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry
In industry, this compound is used in the production of various chemical products. Its reactivity and stability make it suitable for use in manufacturing processes .
Mecanismo De Acción
The mechanism of action of (3-Hydroxypropyl)trimethylammonium ester with methylphosphonofluoridate involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quaternary ammonium esters and phosphonofluoridates. Examples include:
- (3-Hydroxypropyl)trimethylammonium iodide
- (3-Chloro-2-hydroxypropyl)trimethylammonium chloride
Uniqueness
What sets (3-Hydroxypropyl)trimethylammonium ester with methylphosphonofluoridate apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
79351-07-8 |
|---|---|
Fórmula molecular |
C7H18FNO2P+ |
Peso molecular |
198.20 g/mol |
Nombre IUPAC |
3-[fluoro(methyl)phosphoryl]oxypropyl-trimethylazanium |
InChI |
InChI=1S/C7H18FNO2P/c1-9(2,3)6-5-7-11-12(4,8)10/h5-7H2,1-4H3/q+1 |
Clave InChI |
XYNGQJSDVCCUBH-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CCCOP(=O)(C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


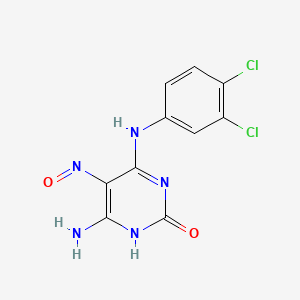
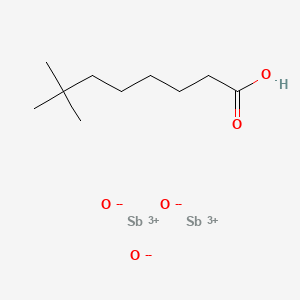
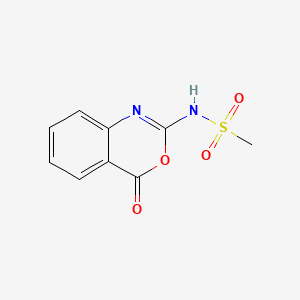
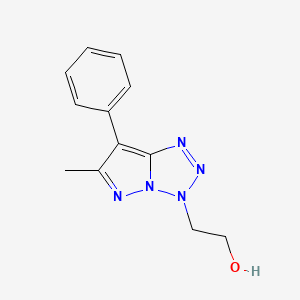
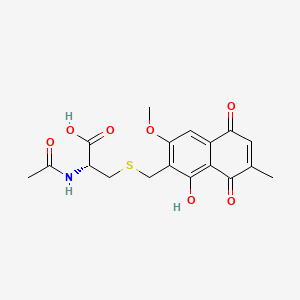
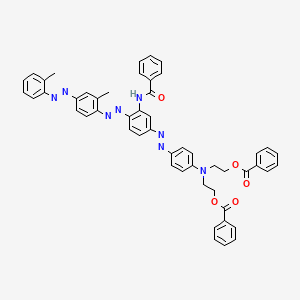
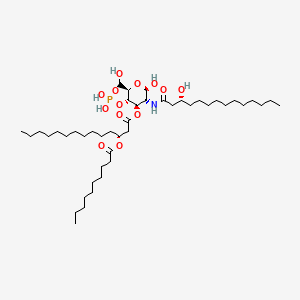
![3-Methyl-2-[(4-nitrophenyl)methoxycarbonylamino]butanoic acid](/img/structure/B12811449.png)

